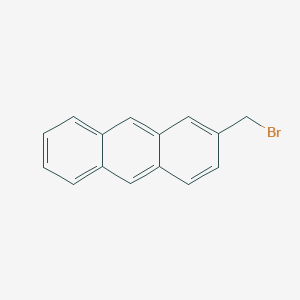

2-(Bromomethyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31124-71-7 |

|---|---|

Molecular Formula |

C15H11Br |

Molecular Weight |

271.15 g/mol |

IUPAC Name |

2-(bromomethyl)anthracene |

InChI |

InChI=1S/C15H11Br/c16-10-11-5-6-14-8-12-3-1-2-4-13(12)9-15(14)7-11/h1-9H,10H2 |

InChI Key |

XAMMUQHFUJWZQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CBr |

Origin of Product |

United States |

Significance of Bromomethylated Polycyclic Aromatic Hydrocarbons As Key Synthetic Intermediates

Polycyclic aromatic hydrocarbons are organic compounds composed of multiple fused aromatic rings. wikipedia.org Their extended π-electron systems give rise to unique optical and electronic properties, making them a cornerstone of materials science. rsc.org The introduction of a bromomethyl group (-CH₂Br) onto a PAH scaffold, creating a bromomethylated PAH, dramatically enhances its utility as a synthetic intermediate. The bromine atom, being a good leaving group, facilitates a variety of nucleophilic substitution reactions. solubilityofthings.com This reactivity allows for the straightforward introduction of diverse functional groups, enabling the construction of complex molecular architectures. solubilityofthings.com

The significance of bromomethylated PAHs stems from their role as precursors to a wide array of functional materials. For instance, they are instrumental in the synthesis of organic semiconductors, fluorescent probes, and advanced polymers. solubilityofthings.comcymitquimica.com The anthracene (B1667546) moiety itself is a well-known fluorophore, and its derivatives are widely used in the development of fluorescent sensors due to their excellent photoluminescence properties and chemical stability. rroij.com By modifying the anthracene core through its bromomethylated derivatives, researchers can fine-tune the electronic and photophysical properties of the resulting molecules to suit specific applications.

Furthermore, bromomethylated PAHs are crucial in the "on-surface synthesis" of atomically precise graphene nanoribbons (GNRs). acs.org This bottom-up approach allows for the construction of GNRs with specific widths and edge structures, which in turn dictates their electronic properties. The brominated precursors are deposited onto a metallic surface where they undergo a series of thermally activated reactions, including dehalogenation and cyclodehydrogenation, to form the desired GNRs. acs.org

Elucidation of Chemical Reactivity and Reaction Mechanisms Involving Bromomethylated Anthracenes

Electrophilic Nature and Carbocation Intermediate Formation

The chemical behavior of 2-(Bromomethyl)anthracene is significantly influenced by the electronic interplay between the anthracene (B1667546) core and the bromomethyl substituent. The carbon-bromine bond in the bromomethyl group is polarized, rendering the benzylic-type carbon atom electrophilic and susceptible to nucleophilic attack.

A key feature of its reactivity is the potential to form a carbocation intermediate. This occurs through the heterolytic cleavage of the C-Br bond, where the bromine atom departs as a bromide anion (Br⁻), leaving behind a positively charged carbon. unacademy.com This process is facilitated by the stability of the resulting carbocation. The 2-anthracenylmethyl carbocation is a resonance-stabilized species; the positive charge is not localized on the benzylic carbon but is delocalized across the extensive π-electron system of the anthracene rings. libretexts.org This delocalization significantly lowers the energy of the carbocation, making it a viable, albeit transient, intermediate in certain reaction pathways, particularly in unimolecular nucleophilic substitution (S_N1) and elimination reactions. unacademy.comquora.com Such carbocations are generally formed as short-lived intermediates in the course of a reaction. unacademy.comreddit.com The stability of this intermediate is crucial, as it dictates the feasibility of reaction mechanisms that proceed through a carbocation pathway.

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group is an effective leaving group, making this compound an excellent substrate for nucleophilic substitution reactions. pressbooks.pub These reactions typically proceed via a bimolecular (S_N2) mechanism, especially with good nucleophiles, where the nucleophile attacks the electrophilic carbon and displaces the bromide ion in a single, concerted step.

This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, to form new carbon-nitrogen bonds. In these reactions, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion. chemguide.co.ukchemistryguru.com.sg This reaction initially forms an ammonium salt, which can then be deprotonated, often by another molecule of the amine acting as a base, to yield the final substituted amine product. chemguide.co.uk

The reaction can proceed sequentially; primary amines can be alkylated to form secondary amines, which can in turn react further to yield tertiary amines and ultimately quaternary ammonium salts if an excess of the bromomethylated anthracene is used. chemguide.co.ukyoutube.com

| Nucleophile Type | General Reaction | Product Class | Mechanism Detail |

|---|---|---|---|

| Primary Amine (R-NH₂) | Anth-CH₂Br + 2 R-NH₂ → Anth-CH₂-NHR + R-NH₃⁺Br⁻ | Secondary Amine | Initial S_N2 attack forms a secondary ammonium salt, which is deprotonated by a second equivalent of the amine. |

| Imidazole | Anth-CH₂Br + C₃H₄N₂ → [Anth-CH₂-C₃H₄N₂]⁺Br⁻ | Imidazolium Salt | The nucleophilic nitrogen of the imidazole ring attacks the substrate, forming a quaternary imidazolium salt. cumhuriyet.edu.trresearchgate.net |

Imidazole and its derivatives are also effective nucleophiles for this transformation. Computational studies on the reaction of imidazole with similar bromo-ketone structures show that the reaction proceeds efficiently, with the nitrogen atom of the imidazole ring attacking the carbon bearing the bromine atom to form an imidazolium salt. cumhuriyet.edu.trresearchgate.netsemanticscholar.org

The formation of carbon-sulfur bonds can be achieved through the reaction of this compound with thiols (R-SH). Thiols are excellent nucleophiles, particularly in their deprotonated thiolate (R-S⁻) form. masterorganicchemistry.com The reaction typically proceeds via an S_N2 mechanism where the highly nucleophilic sulfur atom attacks the benzylic carbon, displacing the bromide ion to form a thioether (or sulfide). chemistrysteps.com

This method is highly efficient for creating anthracene derivatives containing sulfur linkages. libretexts.org To avoid a potential side reaction where the resulting thioether could be further alkylated, it is common to use the pre-formed thiolate salt or to use thiourea as the nucleophile followed by hydrolysis. libretexts.org

Pericyclic Reactions: Diels-Alder Cycloadditions

Anthracene and its derivatives are well-known dienes in Diels-Alder reactions, a class of pericyclic reactions that form a six-membered ring. masterorganicchemistry.com This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a dienophile. nih.govmnstate.edu For anthracene, the reaction preferentially occurs across the central 9 and 10 positions. This regioselectivity is driven by thermodynamics, as the resulting adduct retains two aromatic benzene rings, thus preserving a significant amount of aromatic stabilization energy compared to an adduct formed across a terminal ring (e.g., positions 1 and 4). nih.govstackexchange.com

When a substituted anthracene, such as this compound, reacts with an unsymmetrical dienophile, the issue of regioselectivity arises, referring to the orientation of the dienophile relative to the diene. This can lead to the formation of different constitutional isomers, often described as ortho and meta adducts. orientjchem.org While anthracene itself is symmetrical, a substituent at the 2-position breaks this symmetry.

The stereoselectivity of the Diels-Alder reaction concerns the spatial arrangement of the atoms in the product. The reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product. For example, a cis-dienophile will result in a cis arrangement of substituents on the newly formed ring. youtube.com

The reaction between a 9-substituted anthracene and an unsymmetrical dienophile can proceed through two competitive pathways, leading to an "ortho" or a "meta" regioisomer. orientjchem.org A theoretical study using Density Functional Theory (DFT) on the Diels-Alder reaction between 9-bromomethyl anthracene and citraconic anhydride provides insight into these pathways. The calculations showed that the reaction can form two different regioisomers and that the formation of the ortho adduct is kinetically preferred, meaning it has a lower activation energy, and is therefore the major product. orientjchem.org

This preference is attributed to the electronic and steric interactions in the transition state. The analysis of these mechanistic pathways is crucial for predicting and controlling the outcome of Diels-Alder reactions involving substituted anthracenes. orientjchem.org While this study focused on a 9-substituted isomer, the principles governing the transition states can be applied to understand the reactivity of the 2-substituted isomer as well. The electronic nature of the substituent on the terminal ring can influence the regioselectivity of the cycloaddition. researchgate.net

| Pathway | Product Orientation | Relative Activation Energy (kcal/mol) | Kinetic Preference |

|---|---|---|---|

| Pathway I | Ortho | Lower | Favored (Major Product) |

| Pathway II | Meta | Higher | Disfavored (Minor Product) |

Kinetic and Thermodynamic Considerations in Cycloaddition Reactions

The introduction of a bromomethyl group to the anthracene skeleton influences the kinetics and thermodynamics of its cycloaddition reactions, most notably the Diels-Alder reaction. While specific studies on the 2-substituted isomer are limited, research on analogous compounds like 9-bromomethylanthracene provides significant insights into these factors.

Computational studies, particularly using Density Functional Theory (DFT), have been employed to investigate the mechanism and kinetics of the Diels-Alder reaction between 9-bromomethylanthracene and a dienophile such as citraconic anhydride. orientjchem.org Such reactions can proceed through two different pathways, leading to the formation of two distinct regioisomers (ortho and meta adducts). orientjchem.org

From a kinetic perspective , the reaction proceeds in a single step for both pathways. orientjchem.org The activation energy (ΔE‡) is a critical parameter determining the reaction rate. Computational models indicate that factors like the solvent and the specific orientation of the reactants influence this energy barrier. orientjchem.orgrsc.org For instance, increasing solvent polarity can enhance the rate of Diels-Alder reactions involving anthracene derivatives. rsc.org

The interplay between kinetics and thermodynamics is crucial; a reaction may favor one product kinetically (the one that forms fastest due to a lower activation barrier) and another thermodynamically (the most stable product). fiveable.menih.gov Reaction conditions such as temperature can be adjusted to favor either the kinetic or thermodynamic product. nih.gov

Table 1: Factors Influencing Cycloaddition Reactions of Bromomethylated Anthracenes

| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Product Stability) |

|---|---|---|

| Solvent Polarity | Increased polarity can enhance the reaction rate. rsc.org | Can influence the equilibrium position. |

| Reactant Orientation | Determines the pathway and activation energy, affecting which regioisomer forms faster. orientjchem.org | Does not directly affect the final stability of the isolated product. |

| Temperature | Higher temperatures increase the reaction rate. | Can shift the equilibrium, potentially favoring the thermodynamically more stable product or enabling retro-Diels-Alder reactions. nih.gov |

Photochemical Transformation Pathways

Anthracene and its derivatives are well-known for their rich photochemistry, primarily driven by their extended π-conjugated system. nih.gov Upon absorption of UV light, this compound can undergo several transformation pathways, with photodimerization being the most prominent.

[4+4] Photocycloaddition (Photodimerization) : The most characteristic photochemical reaction of anthracenes is the [4+4] photodimerization. mdpi.com When a solution of an anthracene derivative is exposed to UV radiation (typically >300 nm), an excited-state molecule reacts with a ground-state molecule to form a dimer. mdpi.comnih.gov This process involves the formation of two new sigma bonds between the C9 and C10 positions of the two anthracene moieties, resulting in a sandwich-like structure. researchgate.net

The mechanism begins with the absorption of a photon, promoting the anthracene derivative to a reactive singlet excited state (S1). mdpi.com This excited molecule can then interact with a ground-state molecule to form an excimer (an excited-state dimer), which subsequently collapses to the stable photodimer. researchgate.net The reaction is reversible; irradiation with shorter wavelength UV light (<300 nm) or heating can induce cycloreversion, breaking the dimer back into its monomeric constituents. nih.govresearchgate.net

For substituted anthracenes, two main isomers of the photodimer can be formed:

Head-to-Head (h-h) : The two substituents are on the same side of the newly formed central ring system.

Head-to-Tail (h-t) : The substituents are on opposite sides. researchgate.net

In solution, the head-to-tail isomer is often the major product for 9-substituted anthracenes due to steric and electrostatic effects. researchgate.net

Photooxidation : In the presence of oxygen and UV light, anthracene derivatives can undergo photooxidation. This process involves the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.gov The excited anthracene molecule can transfer its energy to ground-state triplet oxygen (³O₂), generating ¹O₂. nih.gov This highly reactive singlet oxygen can then attack the anthracene core, leading to the formation of an endoperoxide intermediate. This intermediate is often unstable and can decompose to form other products, such as anthraquinone. researchgate.netnih.gov

Table 2: Summary of Photochemical Pathways

| Pathway | Description | Key Intermediates | Common Products |

|---|---|---|---|

| [4+4] Photodimerization | A [4+4] cycloaddition between an excited-state and a ground-state molecule upon UV irradiation. mdpi.comresearchgate.net | Singlet excited state (S1), Excimer. mdpi.comresearchgate.net | Head-to-head and head-to-tail dimers. |

| Photooxidation | Reaction with oxygen under UV irradiation. nih.gov | Endoperoxide. researchgate.net | Anthraquinone and related compounds. researchgate.netnih.gov |

Advanced Applications and Functional Material Development Utilizing Bromomethylated Anthracenes

Role in Organic Synthesis of Complex Molecules

The utility of 2-(bromomethyl)anthracene in organic synthesis stems from the reactivity of the bromomethyl group, which serves as a versatile handle for constructing more intricate molecular architectures. Bromoanthracenes are increasingly important precursors for synthesizing a variety of anthracene (B1667546) derivatives. nih.gov The bromomethyl moiety is particularly useful as it can readily undergo nucleophilic substitution reactions, allowing for the attachment of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds.

This reactivity is fundamental in the bottom-up modular assembly of complex structures like supramolecular complexes and organic molecular constructs. sigmaaldrich.com For instance, the substitution of the bromine atom allows for the connection of the anthracene core to other π-conjugated systems, leading to extended electronic delocalization and novel photophysical properties. mdpi.com While many synthetic strategies focus on substitutions at the more reactive 9 and 10 positions, functionalization at the 2-position is crucial for creating asymmetric derivatives with specific electronic and steric properties essential for advanced materials. nih.gov The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) often relies on halogenated precursors like bromoanthracenes, which can participate in various cross-coupling reactions, such as Suzuki and Stille couplings, to build larger, well-defined π-systems. nih.govossila.com

Material Science and Organic Electronics Research

The exceptional electronic and photoluminescent properties of the anthracene core make its derivatives, including this compound, highly sought-after in material science, particularly for organic electronics. mdpi.comsmolecule.com Anthracene-based materials are valued for their high quantum yields, good thermal stability, and tunable energy gaps. researchgate.net

Anthracene derivatives are a significant class of organic semiconductors used in organic field-effect transistors (OFETs). rsc.org The planar and rigid structure of the anthracene unit promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport. rsc.org While many high-mobility anthracene semiconductors are substituted at the 2- and 6-positions, the synthesis of these materials often starts from brominated anthracene precursors. sci-hub.se

For example, derivatives such as 2-(anthracen-2-yl)tetracene (TetAnt) have been used in top-contact organic thin-film transistors (OTFTs), demonstrating a p-type semiconductor behavior with a notable hole mobility of up to 0.79 cm² V⁻¹ s⁻¹. ossila.com Another example, 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT), also showed high hole mobility and efficient photoconductive behavior. ossila.com The 2-substitution pattern is often used to introduce arenes like thiophene (B33073) or phenyl groups to extend the π-system of the anthracene core. sci-hub.se These findings highlight the role of 2-substituted anthracenes as fundamental components in the design of high-performance organic semiconductors. rsc.org

| Compound | Device Type | Key Performance Metric |

|---|---|---|

| 2-(anthracen-2-yl)tetracene (TetAnt) | Organic Thin-Film Transistor (OTFT) | Hole mobility of 0.79 cm² V⁻¹ s⁻¹ ossila.com |

| 2-(anthracen-2-yl)-5-hexylthieno[3,2-b]thiophene (ASCTT) | Organic Thin-Film Transistor (OTFT) | Hole mobility of 0.1 cm² V⁻¹ s⁻¹ ossila.com |

Anthracene and its derivatives are extensively studied and utilized as core materials for blue fluorescent emitters in Organic Light-Emitting Diodes (OLEDs). mdpi.com Their excellent photoluminescence, inherent violet-blue emission, and good electrochemical properties make them ideal candidates for both emissive dopants and host materials in OLED devices. researchgate.netmdpi.com The 2-position of the anthracene core can be functionalized to tune the emission color, increase quantum efficiency, and improve the thermal and amorphous properties of the material, preventing crystallization and enhancing device lifetime. researchgate.netmdpi.com

Bulky substituents are often introduced at the 9,10-positions to suppress intermolecular aggregation, which can quench fluorescence. researchgate.net However, strategic substitution at the 2-position is also employed to create asymmetric molecules that form stable amorphous films. mdpi.com For example, a host material, 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene, which has a substitution pattern related to the 2-position, was developed for blue OLEDs, achieving an electroluminescence maximum at 460 nm. mdpi.com Similarly, non-doped OLEDs using an emitter with a diphenyl phosphine (B1218219) oxide acceptor attached to an anthracene core showed pure blue emission. bohrium.com An OLED device based on a mixture including a blue-emitting 2-fluorenyl-2-anthracene derivative produced a unique solid-state white-light emission. ossila.com These examples underscore the importance of anthracene derivatives, accessible from precursors like this compound, in developing high-efficiency and stable blue and white OLEDs. rsc.org

In the field of organic photovoltaics (OPVs), anthracene derivatives serve as valuable electron-donor materials in bulk heterojunction solar cells. researchgate.net The anthracene moiety acts as a weak electron donor with a rigid, planar structure that facilitates good charge transport properties. whiterose.ac.uk The ability to chemically modify the anthracene core, for instance via a bromomethyl handle, allows for the tuning of its optoelectronic properties to better match the solar spectrum and the energy levels of acceptor materials like PCBM. researchgate.net

Polymers incorporating 2,6-linked anthracene units have been synthesized for OPV applications, as this linkage improves electronic conjugation along the polymer backbone. whiterose.ac.uk Introducing various substituents at the 9,10-positions can further refine the material's properties. whiterose.ac.uk While much of the focus has been on polymeric systems, small-molecule anthracene derivatives are also of increasing interest for solution-processed solar cells due to their well-defined structure and batch-to-batch reproducibility. researchgate.net The development of soluble anthracene derivatives is crucial for fabricating active layers in photovoltaic devices through cost-effective solution-processing methods. researchgate.net

The anthracenylidene unit, an intriguing structural motif, can be incorporated into polymer systems to create advanced materials with unique photoresponsive properties. nih.gov The synthesis of such polymers often leverages the reactivity of functionalized anthracenes. The bromomethyl group on this compound can be converted into an exocyclic double bond, forming the anthracenylidene core, which can then be polymerized or attached to a polymer backbone.

Anthracene-containing polymers are known for their photo- and thermoreversible dimerization via a [4+4] cycloaddition, a property that can be used to create dynamic covalent crosslinks. researchgate.netresearchgate.net This reversible reaction allows for on-demand modulation of material properties, forming the basis for applications like shape-memory polymers and self-healing materials. researchgate.net For example, incorporating anthracene-functionalized monomers into a polyurethane network results in a material that can be crosslinked with UV light and have those crosslinks cleaved by heat or UVC light. researchgate.netresearchgate.net This photoresponsiveness, driven by the anthracene chromophore, opens pathways for fabricating novel functional materials where properties can be controlled by external light stimuli. researchgate.netacs.org

Design and Development of Fluorescent Probes and Chemical Sensors

The inherent fluorescence of the anthracene core makes it an excellent fluorophore for the development of chemical sensors and biological probes. smolecule.comnih.gov The bromomethyl group in this compound provides a convenient anchor point to attach a receptor unit capable of selectively binding to a target analyte. This modular design allows for the creation of sensors for a wide range of species, including metal ions and biological molecules. smolecule.comnih.gov

The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which are modulated by the binding of the analyte to the receptor. This interaction alters the electronic properties of the system, causing a detectable change in the fluorescence intensity of the anthracene unit, often in a "turn-on" or "turn-off" fashion. nih.gov

Anthracene-Based Fluorescent Labeling Reagents

Anthracene derivatives are widely utilized as fluorescent labels for biomolecules due to their inherent fluorescence and the ability to be chemically modified. The bromomethyl group serves as a reactive handle to covalently attach the anthracene fluorophore to various molecules of interest, such as carboxylic acids, through derivatization reactions. For instance, 9-chloromethyl anthracene, a related compound, has been used as a fluorescence-labeling reagent for the analysis of carboxylic acids in food and environmental samples using high-performance liquid chromatography (HPLC) with fluorescence detection nih.gov. This method demonstrates high sensitivity, with detection limits in the picomole range nih.gov. The reactivity of the bromomethyl group allows for the formation of stable ester linkages with carboxylic acids, enabling their sensitive detection and quantification nih.gov. While this example uses a different isomer, the principle of using a reactive methyl halide on an anthracene core for fluorescent labeling is directly applicable to this compound.

Recent advancements have also focused on developing affordable and efficient small-molecule fluorescent labels. While not exclusively based on anthracene, the principles of creating donor-π-acceptor structures to achieve desirable photophysical properties are relevant to the design of new anthracene-based labels nih.gov. The development of such reagents is crucial for a wide range of applications in cellular biology, medicine, and environmental science nih.govrsc.org.

Principles of Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) in Sensor Design

The design of fluorescent sensors based on bromomethylated anthracenes often relies on two key photophysical principles: Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET) is a process that can quench the fluorescence of a fluorophore. In a typical PET sensor, the fluorophore (e.g., anthracene) is linked to a receptor unit that can bind to a specific analyte. In the absence of the analyte, an electron can be transferred from the receptor (the donor) to the excited fluorophore (the acceptor), a process that provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching the fluorescence ("off" state). Upon binding of the analyte to the receptor, the electron transfer process is inhibited, leading to a restoration of the fluorescence ("on" state) mdpi.com. This "off-on" switching mechanism is a common strategy in the design of fluorescent sensors mdpi.com.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers mdpi.commdpi.com. In a FRET-based sensor, the binding of an analyte can induce a conformational change in the sensor molecule, altering the distance between the donor and acceptor fluorophores. This change in distance results in a change in the FRET efficiency, which can be observed as a change in the fluorescence intensity of the donor and/or the acceptor nih.govnih.gov. FRET-based sensors are advantageous because they can provide ratiometric measurements, which are less susceptible to fluctuations in instrument settings and probe concentration nih.gov.

Detection of Specific Analytes (e.g., Glucose, Water)

The principles of PET and FRET have been successfully applied to the development of sensors for various analytes using anthracene derivatives, including glucose and water.

Glucose Detection: Fluorescent sensors for glucose often utilize boronic acid derivatives as the recognition element due to their ability to reversibly bind with diols like glucose dcu.ienih.gov. Anthracene-based PET sensors for glucose have been developed where the anthracene fluorophore is linked to a boronic acid receptor through an amine spacer mdpi.com. In the absence of glucose, the lone pair of electrons on the nitrogen atom quenches the anthracene fluorescence via PET. Upon binding of glucose to the boronic acid, the acidity of the boron center increases, leading to a stronger interaction with the nitrogen atom. This interaction suppresses the PET process and restores the fluorescence, allowing for the quantitative detection of glucose mdpi.com. To enhance selectivity for glucose over other saccharides, sensors incorporating two boronic acid moieties have been designed mdpi.comnih.gov. The synthesis of such sensors often involves the use of bromomethylated precursors to construct the final sensor molecule mdpi.com.

| Sensor Type | Recognition Moiety | Transduction Mechanism | Analyte | Key Feature |

|---|---|---|---|---|

| Anthracene-based Fluorescent Sensor | Diboronic Acid | Photoinduced Electron Transfer (PET) | Glucose | Enhanced selectivity for glucose over other saccharides. |

Water Detection: Trace amounts of water in organic solvents can be detected using anthracene-based PET sensors. Anthracene-boronic acid esters have been designed as fluorescent PET sensors for water rsc.orgresearchgate.net. In these systems, the interaction of water with the boronic acid moiety suppresses the PET process, leading to an enhancement of the anthracene fluorescence researchgate.netresearchgate.net. This allows for the highly sensitive detection of water in various organic solvents researchgate.netrsc.org. The development of these sensors demonstrates the versatility of the PET mechanism in detecting small molecules.

Chemosensor Development

Beyond glucose and water, bromomethylated anthracenes serve as versatile platforms for the development of chemosensors for various other analytes, including metal ions. The anthracene moiety acts as the signaling unit, while a chelating agent designed to selectively bind a specific ion is attached via the reactive bromomethyl group.

For instance, an anthracene-based fluorescent probe for chromium (III) ions was synthesized from 2-aminoanthracene (B165279) nih.gov. Another study reports an anthracene-based chemosensor for Zn2+ seoultech.ac.kr. The design of these chemosensors often relies on mechanisms like PET, where the binding of the metal ion to the chelating group modulates the electron transfer process and thus the fluorescence output of the anthracene core. The development of such sensors is a significant area of research due to the importance of monitoring metal ion concentrations in biological and environmental systems.

| Sensor Based On | Detected Analyte | Sensing Mechanism | Key Characteristic |

|---|---|---|---|

| Anthracene-derived chalcone (B49325) | Pb2+ | Photoinduced Electron Transfer (PET) | Detection in aqueous media. nih.gov |

| Anthracene integrated with thiophene | Cr3+ | Hydrolysis of C=N bond upon ion coordination | "Turn-on" fluorescence response. nih.gov |

| Anthracene-based Schiff base | Zn2+ | Inhibition of PET upon ion coordination | Detection in ethanol. mdpi.com |

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the interactions between the components are non-covalent. The field of host-guest chemistry is a central part of supramolecular chemistry mdpi.comfrontiersin.orgfrontiersin.org.

Research in Host-Guest Chemistry

The planar and aromatic nature of the anthracene unit makes it an attractive guest molecule for various host systems, including macrocycles and porous materials frontiersin.orgresearchgate.net. The encapsulation of anthracene derivatives within a host cavity can significantly alter their photophysical properties, leading to applications in areas such as sensing and materials science researchgate.net.

A notable application of host-guest chemistry involving anthracene is the acceleration of its photodimerization. The macrocycle cucurbit mdpi.comuril (CB mdpi.com) can encapsulate two anthracene moieties in a face-to-face arrangement, which pre-organizes them for the [4+4] cycloaddition reaction. This templating effect leads to a significant rate enhancement of the photodimerization in water and minimizes photochemical side reactions rsc.org. This principle has been applied to the ligation and cross-linking of polymers functionalized with anthracene end-groups rsc.org. While this research utilized anthracene-labeled macromolecules, the underlying principle of host-guest complexation to control the reactivity and properties of the anthracene core is broadly applicable to derivatives like this compound.

Molecular Recognition Systems

Molecular recognition involves the specific, non-covalent binding between a host and a guest molecule. frontiersin.org In this context, anthracene derivatives are frequently employed as signaling units due to their distinct fluorescence properties, which can be modulated upon guest binding. The compound this compound serves as a crucial building block for constructing sophisticated molecular recognition systems. Its reactive bromomethyl handle allows for the covalent attachment of the fluorescent anthracene unit to a host molecule designed with a specific binding cavity.

Host-guest chemistry often utilizes macrocyclic compounds like calixarenes, cyclodextrins, or crown ethers, which possess well-defined cavities capable of encapsulating guest molecules. frontiersin.orgresearchgate.net The functionalization of these hosts with fluorophores is a common strategy for creating chemosensors. For instance, a calixarene (B151959) can be chemically modified by reacting its hydroxyl groups with this compound. The resulting structure positions the anthracene moiety in proximity to the binding site. When a guest molecule enters the calixarene cavity, it can alter the local environment of the anthracene, leading to a detectable change in fluorescence intensity or wavelength through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). mdpi.com This change in the optical signal indicates the presence and concentration of the target analyte. The ability to graft the anthracenyl group onto various molecular platforms makes bromomethylated anthracenes versatile tools for designing custom sensors for specific ions or small organic molecules. mdpi.com

| Host Molecule | Guest Molecule | Signaling Mechanism | Potential Application |

| Calixarene | Metal Ions, Small Organics | Fluorescence Quenching/Enhancement | Environmental Monitoring |

| Cyclodextrin | Biomolecules | Change in Fluorescence Anisotropy | Biological Sensing |

| Crown Ether | Alkali Metal Cations | Photoinduced Electron Transfer (PET) | Ion-selective Sensing |

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. For aromatic molecules like anthracene, π-π stacking interactions are a primary driving force for assembly, alongside van der Waals forces and, if present, hydrogen bonding. The resulting supramolecular architectures are of great interest in crystal engineering and the development of organic electronic materials. mdpi.com

The substitution pattern on the anthracene core profoundly influences the molecular packing in the solid state. rsc.org A substituent like the bromomethyl group at the 2-position can direct the self-assembly process in several ways. It can introduce steric constraints that favor specific packing motifs over others and participate in weak intermolecular interactions, such as C-H···Br or C-H···π interactions, which further stabilize the resulting architecture. The careful design of anthracene derivatives allows for the construction of materials with tailored properties, such as specific crystalline structures that can enhance charge transport for applications in organic field-effect transistors (OFETs). ossila.com While direct studies on the self-assembly of this compound are not extensively documented, research on similarly substituted anthracenes demonstrates that modifying the periphery of the aromatic core is a powerful strategy for controlling solid-state structure and function. mdpi.comrsc.org

| Interaction Type | Role in Self-Assembly | Resulting Structure |

| π-π Stacking | Primary driving force for aggregation | Lamellar or columnar packing |

| van der Waals Forces | General attractive forces | Dense crystal packing |

| C-H···Br Interactions | Directional, stabilizing interactions | Specific crystalline polymorphs |

Polymer Chemistry Innovations

The covalent incorporation of anthracene units into polymer structures imparts unique photophysical and chemical properties to the resulting materials, leading to applications such as photoresponsive polymers, sensors, and advanced dispersants.

The reactive nature of the bromomethyl group makes this compound an excellent reagent for synthesizing anthracene-functionalized polymers. Two primary strategies are employed: "grafting to" and "grafting from". nih.govyoutube.com

In the "grafting to" approach, a pre-existing polymer backbone with nucleophilic side chains (e.g., hydroxyl or amine groups) is reacted with this compound. The nucleophilic groups displace the bromide ion in an SN2 reaction, forming a stable covalent bond and attaching the anthracene moiety as a side chain. A similar strategy has been successfully used to prepare well-defined graft copolymers by reacting polymers containing chloromethyl groups with 9-anthracenemethanol. researchgate.net

The "grafting from" method involves using the bromomethyl group as an initiating site for polymerization. nih.gov While this is more common for controlled polymerization techniques (discussed in 4.5.2), it is a fundamental method for creating polymer brushes on anthracene-functionalized surfaces or molecules.

Furthermore, related di-substituted compounds like 2,6-dibromoanthracene (B67020) can be used to synthesize fully conjugated polymers, such as poly(anthracene-2,6-diyl), through organometallic coupling reactions. rsc.org This highlights the utility of the 2-position for creating linear, conjugated polymer backbones.

Controlled/living radical polymerization techniques have revolutionized polymer synthesis by allowing for precise control over molecular weight, architecture, and dispersity. Atom Transfer Radical Polymerization (ATRP) is a prominent example of these methods. researchgate.net ATRP relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. researchgate.net The process is initiated by an alkyl halide. researchgate.net

The carbon-bromine bond in this compound can function as an initiating site for ATRP. The copper(I) catalyst complex can abstract the bromine atom, generating a radical on the methylene (B1212753) carbon, which then initiates the polymerization of a monomer like styrene (B11656) or methyl methacrylate. chemicalbook.com This process allows for the creation of well-defined polymers with an anthracene group at one end of the chain. Research has demonstrated that other anthracene derivatives, such as 9-anthracenemethyl-2-bromoisobutyrate, serve as effective initiators for the ATRP of methyl methacrylate, producing anthracene end-capped polymers with low polydispersity (PDI < 1.3). smolecule.com This confirms the principle that the bromomethylated anthracene structure is a viable platform for initiating controlled polymerizations.

| Polymerization Technique | Role of this compound | Resulting Polymer Structure |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | End-functionalized polymer with a terminal anthracene group |

Polymer dispersants are crucial for stabilizing particles, such as pigments or carbon black, in a liquid medium. An effective dispersant typically has an "anchor" group that strongly adsorbs to the particle surface and a "stabilizer" block that is soluble in the continuous phase and prevents aggregation through steric hindrance. The large, planar aromatic surface of anthracene makes it an excellent anchor group for carbonaceous materials like carbon black via strong π-π stacking interactions.

Recent studies have shown that anthracene-functionalized poly(2-oxazolines) are highly effective dispersants for carbon black in both water and non-polar solvents like dodecane. mdpi.comyoutube.com In these systems, polymers were synthesized with terminal anthracene groups, which then served to anchor the polymer chains onto the surface of the carbon black particles. The soluble poly(2-oxazoline) chains extend into the solvent, providing a steric barrier that prevents the particles from agglomerating. These anthracene-functionalized polymers demonstrated superior performance compared to some commercially available dispersants, highlighting the effectiveness of the anthracene moiety as a robust anchoring group. youtube.com

On-Surface Synthesis of Advanced Carbon Nanomaterials

On-surface synthesis has emerged as a powerful, bottom-up strategy for fabricating atomically precise low-dimensional carbon nanomaterials, such as graphene nanoribbons (GNRs), which are difficult to produce through traditional solution chemistry. nih.govrsc.org This technique typically involves depositing specifically designed molecular precursors onto a catalytic metal surface (e.g., Au(111), Ag(111), or Cu(111)) under ultra-high vacuum conditions. Subsequent heating triggers a sequence of surface-confined reactions to form the desired nanostructure.

Halogenated (particularly brominated) polycyclic aromatic hydrocarbons are ideal precursors for this process. The carbon-bromine bond is relatively weak and can be selectively cleaved at moderate temperatures (~200 °C), leading to the formation of highly reactive radical species on the surface. These radicals then undergo polymerization through aryl-aryl coupling. At higher temperatures (~400 °C), a final cyclodehydrogenation step occurs, planarizing the polymer and forming the final, fully conjugated graphene-like structure.

Brominated anthracene derivatives are key precursors for this technology. For example, the on-surface synthesis of anthracene-fused zigzag graphene nanoribbons has been successfully demonstrated using 2,7-dibromo-9,9'-bianthryl as the molecular precursor on a Au(111) surface. chemistryviews.orgresearchgate.net High-resolution scanning tunneling microscopy and noncontact atomic force microscopy confirmed the formation of atomically precise GNRs. chemistryviews.org This research underscores the critical role of brominated anthracenes in the bottom-up fabrication of next-generation carbon nanomaterials with potentially unique electronic and magnetic properties. chemistryviews.orgresearchgate.net

Fabrication of Anthracene-Fused Graphene Nanoribbons (GNRs)

The on-surface synthesis of graphene nanoribbons (GNRs) with atomic precision has become a significant area of research for the development of next-generation nanoelectronic devices. acs.orgresearchgate.netnih.gov This bottom-up approach allows for the precise control over the structure of GNRs, which in turn dictates their electronic properties. acs.org Brominated anthracene derivatives, a subset of bromomethylated anthracenes, have been utilized as key molecular precursors in the fabrication of anthracene-fused GNRs. acs.orgresearchgate.netnih.gov

A notable example is the use of 2,7-dibromo-9,9′-bianthryl as a precursor for the synthesis of anthracene-fused zigzag Graphene Nanoribbons (ZGNRs). acs.orgresearchgate.netnih.gov The fabrication process is conducted under ultrahigh vacuum (UHV) conditions on a catalytic metal surface, typically gold (Au(111)). acs.org The synthesis involves a multi-step process initiated by the deposition of the precursor onto the substrate.

The key steps in the fabrication of these GNRs are:

Polymerization: Upon annealing the substrate to a specific temperature, the precursor molecules undergo a dehalogenation reaction, leading to the formation of organometallic intermediates or directly to covalently bonded polymers. acs.org

Cyclodehydrogenation: Further annealing at a higher temperature induces intramolecular C-H activation and subsequent C-C bond formation, resulting in the planarization of the polymer chains into the final Graphene Nanoribbon structure. acs.org

The resulting GNRs are then characterized in-situ using advanced surface science techniques such as scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM), which provide atomically resolved images of the final structure. acs.orgresearchgate.netnih.gov

| Property | Value |

|---|---|

| Chemical Formula | C15H11Br |

| Molecular Weight | 271.15 g/mol |

| CAS Number | 31124-71-7 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Mechanistic Insights into Skeletal Rearrangements During Nanoribbon Formation

During the on-surface synthesis of anthracene-fused GNRs from precursors like 2,7-dibromo-9,9′-bianthryl, unexpected skeletal rearrangements have been observed. acs.orgresearchgate.netnih.gov These rearrangements lead to the formation of GNR segments with altered topologies alongside the expected structures. acs.org High-resolution STM and nc-AFM imaging have been crucial in identifying these rearranged structures at the single-molecule level. acs.orgresearchgate.netnih.gov

The prevailing hypothesis for the mechanism behind these skeletal rearrangements is an intramolecular Diels-Alder cycloaddition reaction. acs.orgresearchgate.netnih.gov This pericyclic reaction is thought to occur during the cyclodehydrogenation step as the polymer chain planarizes. acs.org The strain induced during the formation of the planar GNR structure on the catalytic surface can provide the driving force for these rearrangements.

Theoretical calculations, such as density functional theory (DFT), have been employed to support the proposed Diels-Alder mechanism and to understand the energetics of the rearrangement pathways. acs.org These computational studies help to explain the formation of the observed isomeric structures and provide valuable insights for the rational design of future precursors to achieve desired GNR topologies or to intentionally create novel, complex nanostructures. acs.org The understanding of these mechanistic details is critical for advancing the bottom-up fabrication of atomically precise carbon nanomaterials with tailored properties. acs.org

| Parameter | Finding | Citation |

|---|---|---|

| Precursor Molecule | 2,7-dibromo-9,9′-bianthryl | acs.orgresearchgate.netnih.gov |

| Substrate | Au(111) | acs.org |

| Resulting GNR | Anthracene-fused zigzag Graphene Nanoribbons (ZGNRs) | acs.orgresearchgate.netnih.gov |

| Characterization Techniques | Scanning Tunneling Microscopy (STM), Non-contact Atomic Force Microscopy (nc-AFM) | acs.orgresearchgate.netnih.gov |

| Key Observation | Unexpected skeletal rearrangements during formation. | acs.orgresearchgate.netnih.gov |

| Proposed Mechanism | Intramolecular Diels-Alder cycloaddition during cyclodehydrogenation. | acs.orgresearchgate.netnih.gov |

Based on a comprehensive search of available scientific literature, there are no specific theoretical and computational investigation studies focused solely on the chemical compound “this compound” that align with the detailed outline provided. The existing body of research in this area predominantly concentrates on other isomers, particularly 9-(bromomethyl)anthracene (B1265701) and various other anthracene derivatives.

Therefore, it is not possible to generate a scientifically accurate article for “this compound” that adheres to the requested structure and topics, as the primary research data is not available in the public domain. An article could be produced for a different, more extensively studied isomer like 9-(bromomethyl)anthracene, for which computational data on reaction kinetics, transition states, and electronic properties exist.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2-(Bromomethyl)anthracene, both ¹H and ¹³C NMR provide critical data for structural confirmation.

¹H NMR Spectroscopy In the ¹H NMR spectrum of this compound, the protons on the bromomethyl group (-CH₂Br) are expected to produce a distinct singlet, as there are no adjacent protons to cause spin-spin coupling. This signal's chemical shift is influenced by the electronegativity of the adjacent bromine atom and the magnetic anisotropy of the anthracene (B1667546) ring system. The remaining nine protons are attached to the aromatic anthracene core. Due to the substitution at the 2-position, the molecule lacks symmetry, resulting in a complex multiplet pattern in the aromatic region of the spectrum. The specific chemical shifts are determined by the electronic environment of each proton. researchgate.net

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. openstax.org Given the asymmetry of this compound, fifteen distinct signals are expected, one for each carbon atom. The carbon of the bromomethyl group (-CH₂Br) is anticipated to appear in the aliphatic region, shifted downfield by the attached bromine. docbrown.info The fourteen carbons of the anthracene ring system will resonate in the aromatic region, with their specific shifts dictated by their position relative to the substituent. Carbons directly bonded to the bromomethyl group or those in electronically similar positions will exhibit unique chemical shifts. chemicalbook.comchemicalbook.com

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₂Br | ~4.5 - 5.0 | Singlet |

| ¹H | Aromatic C-H | ~7.4 - 8.5 | Multiplet |

| ¹³C | -CH₂Br | ~30 - 35 | N/A |

| ¹³C | Aromatic C | ~120 - 135 | N/A |

Mass Spectrometry Techniques (e.g., ESI-Q-TOF Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. High-resolution techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-Q-TOF) Mass Spectrometry can provide highly accurate mass measurements.

For this compound (C₁₅H₁₁Br), the mass spectrum would exhibit a distinctive isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺), a clear signature for a monobrominated compound. The exact mass of the molecular ion can be used to confirm the elemental formula. A common fragmentation pathway would involve the loss of the bromine radical, yielding a prominent peak corresponding to the anthracenylmethyl cation ([M-Br]⁺) at m/z 191.

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₁₅H₁₁⁷⁹Br⁺ | ~270 | Molecular ion |

| [M+2]⁺ (for ⁸¹Br) | C₁₅H₁₁⁸¹Br⁺ | ~272 | Isotopic peak for bromine, nearly equal in intensity to M⁺ |

| [M-Br]⁺ | C₁₅H₁₁⁺ | ~191 | Major fragment from loss of bromine |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. nist.gov It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structural features. openstax.org

The spectrum can be divided into the functional group region (>1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹). Key absorptions include C-H stretching vibrations for both the aromatic rings (typically appearing just above 3000 cm⁻¹) and the aliphatic methylene (B1212753) group (appearing just below 3000 cm⁻¹). vscht.cz The characteristic C=C stretching vibrations of the anthracene core would be observed in the 1600–1450 cm⁻¹ range. The C-Br stretching vibration, a key indicator of the bromomethyl group, is expected to appear as a strong absorption in the lower frequency fingerprint region, typically between 600 and 500 cm⁻¹. masterorganicchemistry.comopenstax.org

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic |

| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| ~1450 | -CH₂- Bend (Scissoring) | Aliphatic |

| 600 - 500 | C-Br Stretch | Alkyl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like this compound, the spectrum is dominated by π → π* transitions within the conjugated system of the anthracene core. libretexts.org

The parent molecule, anthracene, displays a characteristic absorption spectrum with distinct vibronic fine structure, typically showing several sharp peaks in the range of 300–380 nm. nist.govresearchgate.net The introduction of a substituent, such as the bromomethyl group, onto the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to slightly longer wavelengths compared to unsubstituted anthracene. This shift occurs due to the electronic influence of the substituent on the π-system of the aromatic core.

| Compound | Solvent | Reported λₘₐₓ (nm) |

|---|---|---|

| Anthracene (Reference) | Cyclohexane | ~375, 356, 340, 325 |

| This compound | N/A (Expected) | Slightly red-shifted vs. Anthracene |

Fluorescence Spectroscopy for Photophysical Properties (e.g., Stokes Shift, Quantum Yield)

Fluorescence spectroscopy is a highly sensitive technique that examines the light emitted from a molecule after it has absorbed photons. Anthracene and its derivatives are well-known for their fluorescent properties. mit.edu Key photophysical parameters that can be determined include the Stokes shift and the fluorescence quantum yield (Φ_F).

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum and the emission maximum. wikipedia.org This energy loss is due to processes like vibrational relaxation and solvent reorganization in the excited state. muni.cz Anthracene derivatives typically exhibit significant Stokes shifts. mdpi.com

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For anthracene, the quantum yield is relatively high, reported to be around 0.27–0.36 in various solvents. omlc.orgbuct.edu.cn However, in this compound, the presence of the bromine atom is expected to significantly influence the quantum yield. Due to the "heavy-atom effect," the bromine atom enhances spin-orbit coupling, which facilitates intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state. This process competes with fluorescence, and as a result, the fluorescence quantum yield of this compound is predicted to be considerably lower than that of unsubstituted anthracene. mit.edu

| Property | Anthracene (Reference) | This compound (Expected) |

|---|---|---|

| Fluorescence Quantum Yield (Φ_F) | ~0.27 - 0.36 | Lower than anthracene due to heavy-atom effect |

| Emission Maxima (λₑₘ) | ~380, 400, 425 nm | Similar region to anthracene, potentially slightly red-shifted |

| Stokes Shift | Present and measurable | Present and measurable |

Electroanalytical Techniques (e.g., Cyclic Voltammetry)

Electroanalytical techniques like cyclic voltammetry (CV) are used to study the redox (reduction-oxidation) properties of a molecule. mdpi.com A CV experiment measures the current that develops in an electrochemical cell as the voltage is varied. For a molecule like this compound, CV can provide information about the stability and energy levels of its frontier molecular orbitals (HOMO and LUMO).

The electrochemistry is dominated by the anthracene π-system. The cyclic voltammogram of anthracene shows characteristic oxidation and reduction peaks corresponding to the removal and addition of electrons from the conjugated system. researchgate.net It is expected that this compound would exhibit a similar voltammetric profile. The bromomethyl group, being weakly electron-withdrawing, may cause a slight positive shift in the oxidation and reduction potentials compared to unsubstituted anthracene, making the molecule slightly more difficult to oxidize and slightly easier to reduce.

Scanning Probe Microscopy (e.g., Scanning Tunneling Microscopy (STM), Noncontact Atomic Force Microscopy (nc-AFM))

Scanning Probe Microscopy (SPM) techniques, such as Scanning Tunneling Microscopy (STM) and Noncontact Atomic Force Microscopy (nc-AFM), are powerful surface science tools capable of imaging materials at the atomic and molecular scale. wikipedia.orgsmolecule.com While no specific STM or nc-AFM studies on this compound have been reported, these techniques offer significant potential for its characterization when adsorbed on a surface.

Scanning Tunneling Microscopy (STM) STM images surfaces by scanning a sharp conductive tip over a sample and measuring the quantum tunneling current. nih.gov It could be used to visualize individual this compound molecules on a conductive substrate, revealing their orientation, conformation, and how they self-assemble into ordered monolayers. The resulting images would correspond to the local density of electronic states, providing insight into the molecule's frontier orbitals.

Noncontact Atomic Force Microscopy (nc-AFM) nc-AFM maps the topography of a surface by measuring the forces (such as van der Waals forces) between a sharp tip mounted on an oscillating cantilever and the sample surface. wikipedia.org A key advantage of nc-AFM is its ability to image non-conductive samples. With functionalized tips, nc-AFM has achieved submolecular resolution, capable of directly imaging the chemical bond structure of individual organic molecules. This technique could potentially resolve the complete atomic framework of a single this compound molecule, confirming its structure with unprecedented detail.

Single-Crystal X-ray Diffraction Analysis of this compound: A Look into Its Solid-State Architecture

Single-crystal X-ray diffraction (XRD) stands as a cornerstone analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This powerful methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. In the study of aromatic compounds, such as anthracene derivatives, single-crystal XRD offers invaluable insights into their solid-state packing and the nature of non-covalent interactions that govern their crystal lattice.

The molecular structure of the parent anthracene molecule is planar, and it crystallizes in the monoclinic space group P2₁/a. The arrangement of molecules in the solid state is often characterized by a herringbone packing motif, driven by π-π stacking and C-H···π interactions. The introduction of a bromomethyl substituent at the 2-position of the anthracene core would be expected to significantly influence this packing arrangement. The size and electronegativity of the bromine atom, along with the conformational flexibility of the bromomethyl group, would likely lead to a unique crystal structure with distinct intermolecular contacts.

A hypothetical single-crystal XRD study of this compound would aim to determine key crystallographic parameters, which would be presented in a detailed data table.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₁Br |

| Formula Weight | 271.15 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal Size (mm³) | To be determined |

| θ range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

Furthermore, the analysis would extend to the molecular geometry, providing precise measurements of bond lengths and angles within the this compound molecule.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C-Br | To be determined |

| C(anthracene)-C(methyl) | To be determined |

| Average C-C (aromatic) | To be determined |

The investigation of the solid-state structure would focus on the intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, such as halogen bonding, hydrogen bonding, and π-π stacking, are fundamental to the field of crystal engineering. A detailed examination of the close contacts between neighboring molecules would reveal the specific motifs and networks that define the supramolecular assembly of this compound. The presence of the bromine atom introduces the possibility of Br···Br or Br···π interactions, which could play a significant role in the crystal packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.